Piperacillin hydrate

描述

Piperacillin hydrate is a broad-spectrum β-lactam antibiotic belonging to the ureidopenicillin class. It is commonly used in combination with tazobactam to treat infections caused by piperacillin-resistant, β-lactamase generating strains of bacteria. This compound is effective against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a valuable antibiotic in clinical settings .

准备方法

Synthetic Routes and Reaction Conditions: Piperacillin hydrate is synthesized through a multi-step process involving the acylation of 6-aminopenicillanic acid with a ureido group. The key steps include:

Acylation: The reaction of 6-aminopenicillanic acid with a ureido group to form the core structure of piperacillin.

Hydration: The resulting compound is then hydrated to form this compound.

Industrial Production Methods: In industrial settings, this compound is produced by adding water to a reaction vessel containing piperacillin powder. The mixture is stirred and reacted with a base such as sodium bicarbonate to form an aqueous solution of piperacillin sodium. This solution is then freeze-dried to obtain this compound .

化学反应分析

Types of Reactions: Piperacillin hydrate undergoes various chemical reactions, including:

Oxidation: Piperacillin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert piperacillin into its reduced forms.

Substitution: Piperacillin can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperacillin derivatives, while reduction may produce reduced forms of piperacillin .

科学研究应用

Clinical Applications

Piperacillin hydrate is utilized in various clinical settings due to its broad-spectrum antibacterial activity. The following conditions are commonly treated with piperacillin-tazobactam:

- Lower Respiratory Tract Infections : Effective against pneumonia and other respiratory infections caused by susceptible bacteria.

- Urinary Tract Infections : Both complicated and uncomplicated cases are treated effectively.

- Intra-abdominal Infections : Used in managing infections such as peritonitis.

- Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.

- Bacterial Septicemia : Employed in severe bloodstream infections.

- Gynecological Infections : Used for serious infections in gynecological contexts.

Comparative Effectiveness Studies

A study comparing branded versus generic piperacillin-tazobactam demonstrated that patients receiving the branded version had higher odds of clinical cure and lower treatment failure rates (adjusted odds ratio = 3.77) compared to those receiving generics . This highlights the importance of formulation quality in clinical outcomes.

Continuous vs. Intermittent Infusion

Research indicates that continuous infusion of piperacillin-tazobactam may lead to better clinical outcomes compared to intermittent infusion, particularly in critically ill patients . A study involving 262 patients showed that continuous infusion resulted in higher clinical cure rates and improved pharmacokinetic/pharmacodynamic target attainment .

Myocardial Injury Case Report

A notable case report documented a patient who developed myocardial injury following treatment with piperacillin-tazobactam for pneumonia. The patient exhibited significant cardiac enzyme elevation but ultimately stabilized after discontinuation of the drug . This case underscores the importance of monitoring for adverse effects during treatment.

Electrolyte Disorders Analysis

A recent study evaluated the association between piperacillin-tazobactam and electrolyte imbalances, finding that while generally safe, there were reports of significant electrolyte disorders linked to its use . This emphasizes the need for careful monitoring in patients receiving this antibiotic.

Data Tables

| Application Area | Specific Conditions | Notes |

|---|---|---|

| Lower Respiratory Tract Infections | Pneumonia | Effective against resistant strains |

| Urinary Tract Infections | Complicated/Uncomplicated | Broad-spectrum coverage |

| Intra-abdominal Infections | Peritonitis | Often used post-surgical intervention |

| Skin and Soft Tissue Infections | Cellulitis, Abscesses | Effective against Gram-positive organisms |

| Bacterial Septicemia | Severe bloodstream infections | Requires close monitoring |

| Gynecological Infections | Endometritis, Pelvic inflammatory disease | Used in severe cases |

作用机制

Piperacillin hydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the final stages of cell wall synthesis. This inhibition leads to cell lysis, mediated by bacterial autolytic enzymes such as autolysins .

相似化合物的比较

Ampicillin: Another β-lactam antibiotic with a similar mechanism of action but a narrower spectrum of activity.

Ticarcillin: A penicillin antibiotic with activity against Gram-negative bacteria but less effective against Gram-positive bacteria.

Mezlocillin: A ureidopenicillin similar to piperacillin but with different pharmacokinetic properties.

Uniqueness of Piperacillin Hydrate: this compound is unique due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. Its combination with tazobactam enhances its effectiveness by inhibiting β-lactamase enzymes, making it a potent option for treating resistant infections .

生物活性

Piperacillin hydrate is a semisynthetic penicillin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used in combination with tazobactam to enhance its effectiveness against beta-lactamase-producing bacteria. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, clinical efficacy, and notable case studies.

Piperacillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for the transpeptidation process in peptidoglycan biosynthesis. This inhibition leads to cell lysis and death of the bacteria. Notably, piperacillin is stable against hydrolysis by various beta-lactamases, making it effective against resistant strains of bacteria .

Pharmacodynamics

Piperacillin demonstrates activity against a wide range of gram-positive and gram-negative bacteria, including:

- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus (methicillin-sensitive)

- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa

The pharmacokinetics of piperacillin can vary significantly based on patient factors such as renal function and the method of administration (intermittent vs. continuous infusion). Continuous infusion has been shown to improve the achievement of pharmacokinetic/pharmacodynamic (PK/PD) targets in critically ill patients .

Case Studies and Clinical Trials

-

Comparative Study on Infusion Methods :

A randomized multicenter study compared continuous infusion (12 g/1.5 g) versus intermittent infusion (3 g/0.375 g) of piperacillin-tazobactam in patients with complicated intra-abdominal infections. The study found no significant difference in clinical success rates between the two methods (86.4% vs. 88.4%) at the test-of-cure visit . -

Therapeutic Drug Monitoring :

In a study involving febrile neutropenic patients, therapeutic drug monitoring (TDM) was employed to optimize piperacillin dosing. Results indicated that TDM significantly increased the proportion of patients achieving optimal drug exposure compared to standard dosing regimens . -

Myocardial Injury Case :

A rare case report described a 75-year-old patient who developed myocardial injury following treatment with piperacillin-tazobactam for pneumonia. This highlights potential adverse effects associated with piperacillin use, necessitating careful patient monitoring during treatment .

Table 1: Pharmacokinetic Parameters of Piperacillin

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.243 L/kg |

| Clearance | 5.64 mL/min/kg |

| Half-life | 0.7 hours |

Table 2: Probability of Target Attainment (PTA) for Piperacillin Dosing Regimens

| Daily Dose (g) | Creatinine Clearance (mL/min/1.73 m²) | PTA (%) for 100% fT > MIC |

|---|---|---|

| 8 | 60–79 | 98.64 |

| 12 | 80–99 | 99.74 |

| 16 | 100–119 | 99.97 |

| 20 | 120–139 | 99.98 |

| 24 | 140–159 | 100 |

属性

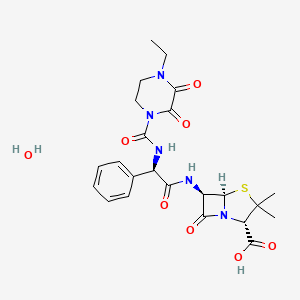

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O7S/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34)/t13-,14-,15+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVBHGBMCVLDMKU-GXNBUGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59703-84-3 (mono-hydrochloride salt) | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023482 | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Bristol-Myers Squibb], Solid | |

| Record name | Piperacillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19072 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.19e-01 g/L | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Piperacillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Piperacillin interferes with an autolysin inhibitor. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

61477-96-1, 66258-76-2, 59703-84-3 | |

| Record name | Piperacillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61477-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperacillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061477961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperacillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00319 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Piperacillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2S-[2α,5α,6β(S*)]]-6-[[[[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]phenylacetyl]amino]-3,3-dimethyl-7-oxo-, monosodium salt, [2S-[2α,5α,6β(S*)]]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.226 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERACILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I628532GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperacillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014464 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Piperacillin hydrate and its downstream effects?

A1: this compound, like other penicillin-class antibiotics, acts as a mechanism-based inhibitor. It irreversibly binds to and inhibits penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall synthesis. This inhibition leads to defects in cell wall structure, causing bacterial cell lysis and death.

Q2: Can you describe a case where this compound was used to successfully treat a bacterial infection?

A: In one case study, a 72-year-old woman developed a rare Serratia marcescens infection following total knee arthroplasty (TKA) []. After initial treatment with other antibiotics proved ineffective, the patient was treated with a combination of linezolid, clindamycin, and this compound. This regimen, combined with surgical debridement, successfully cleared the infection without the need for implant removal.

Q3: Are there any reported cases of adverse reactions to this compound treatment?

A: While generally considered safe and effective, this compound has been associated with rare instances of cutaneous side effects. In one documented case, a patient developed psoriasiform drug eruption following treatment with this compound and tazobactam []. This highlights the importance of careful monitoring and individualized treatment plans.

Q4: Can this compound be used to treat all types of bacterial infections?

A: While effective against a broad spectrum of bacteria, this compound may not be suitable for all infections. Notably, a case report described a patient with terminal ileum diverticulitis initially treated with this compound and tazobactam []. Although symptoms improved, the infection recurred shortly after completing the antibiotic course, ultimately requiring surgical intervention. This emphasizes the need for careful diagnosis and consideration of alternative treatment options in certain cases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。